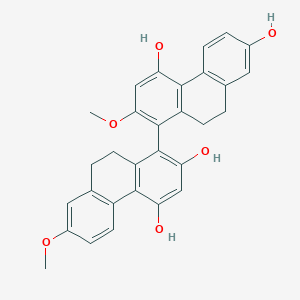
Flavanthrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavanthrin is a chemical compound that belongs to the class of organophosphorus pesticides. It is known for its strong insecticidal activity and is used to control a variety of pests, including aphids, termites, and beetles. The compound is typically colorless or light yellow and is soluble in organic solvents. It also exhibits high thermal stability .
Preparation Methods
The specific steps include reacting appropriate starting materials with other reagents, followed by several steps of chemical reaction and purification to obtain the target product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Flavanthrin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Flavanthrin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of organophosphorus pesticides. In biology, it is investigated for its insecticidal properties and its effects on various pests. In medicine, this compound has been studied for its potential cytotoxicity against cancer cell lines, such as MCF-7, NCI-H460, and SF-268 . Additionally, it has been explored for its potential as an inhibitor of the SARS-CoV-2 main protease, making it a candidate for antiviral drug development .
Mechanism of Action
The mechanism of action of Flavanthrin involves the inhibition of the normal function of the nervous system of pests or affecting their energy metabolism. It binds to specific molecular targets in the nervous system, disrupting the transmission of nerve impulses and leading to the paralysis and death of the pests . In the context of its potential antiviral activity, this compound binds to the active site of the SARS-CoV-2 main protease, inhibiting its function and preventing the replication of the virus .
Comparison with Similar Compounds
Flavanthrin can be compared with other similar compounds, such as medicagol and faradiol. These compounds also exhibit insecticidal and antiviral properties, but this compound has shown better binding affinity and stability in molecular docking studies . Additionally, this compound has demonstrated significant cytotoxicity against cancer cell lines, which sets it apart from other similar compounds .
Similar Compounds::- Medicagol
- Faradiol
- Coelonin
This compound’s unique combination of insecticidal, cytotoxic, and antiviral properties makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
8-(2,4-dihydroxy-7-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-18-6-10-20-16(12-18)4-7-21-27(20)23(32)13-24(33)29(21)30-22-8-3-15-11-17(31)5-9-19(15)28(22)25(34)14-26(30)36-2/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3 |
InChI Key |
DQWYLIVULYTBHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=C(C=C3O)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















